molecular formula C20H24N4O2 B1239927 N-Cyclopropylmethylnorazidomorphine CAS No. 56337-94-1

N-Cyclopropylmethylnorazidomorphine

Cat. No.: B1239927
CAS No.: 56337-94-1
M. Wt: 352.4 g/mol
InChI Key: ACIDOKFIOLLVDB-MBNVHVTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropylmethylnorazidomorphine, also known as this compound, is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56337-94-1

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(4R,4aR,7R,7aS,12bS)-7-azido-3-(cyclopropylmethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C20H24N4O2/c21-23-22-14-5-4-13-15-9-12-3-6-16(25)18-17(12)20(13,19(14)26-18)7-8-24(15)10-11-1-2-11/h3,6,11,13-15,19,25H,1-2,4-5,7-10H2/t13-,14+,15+,19+,20-/m0/s1

InChI Key

ACIDOKFIOLLVDB-MBNVHVTPSA-N

SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(CC5)N=[N+]=[N-]

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)CC6CC6)N=[N+]=[N-]

Canonical SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(CC5)N=[N+]=[N-]

Synonyms

CPMND
N-cyclopropylmethyl-norazido-dihydroisomorphine
N-cyclopropylmethylnorazidomorphine

Origin of Product

United States

Preparation Methods

Three-Step Sequential Alkylation

The most widely cited method for synthesizing N-Cyclopropylmethylnorazidomorphine involves a three-step sequence starting from normorphine derivatives.

Step 1: N-Alkylation with 1,8-Diaminonaphthalene
The first step employs 1,8-diaminonaphthalene as a base in 1,2-dichloroethane at 65°C for 6 hours, achieving a 48% yield. This reaction facilitates the introduction of the cyclopropylmethyl group via nucleophilic substitution, though competing side reactions limit efficiency.

Step 2: Acidic Cleavage with Hydrobromic Acid
The intermediate is treated with hydrobromic acid (HBr) in a mixture of ethanol and diethyl ether at 25°C for 8 hours, yielding 63% of the desired product. This step removes protective groups and stabilizes the tertiary amine structure.

Step 3: Neutralization and Isolation
Final neutralization with sodium bicarbonate (NaHCO₃) in ethanol at 80°C for 10 hours precipitates the product, which is purified via solvent extraction. The overall yield for this sequence remains suboptimal (~30%), primarily due to losses during intermediate isolation.

N-Acylation-Reduction Strategy

An alternative approach from patent literature involves N-acylation followed by reduction:

  • Acylation : Normorphine reacts with cyclopropanecarbonyl chloride to form an N-acyl intermediate.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide bond, yielding the N-cyclopropylmethyl derivative.
    This method avoids harsh alkylation conditions but introduces challenges in controlling over-reduction and managing pyrophoric reagents.

Mechanistic Insights and Reaction Optimization

Role of Solvent Systems

The choice of solvent critically impacts reaction efficiency:

  • Polar aprotic solvents (e.g., dichloroethane) enhance alkylation rates by stabilizing transition states.

  • Ethanol-water mixtures improve solubility during acidolysis but risk esterification side reactions.

Temperature and Time Dependencies

  • Alkylation : Elevated temperatures (65–80°C) accelerate substitution but promote degradation above 70°C.

  • Acidolysis : Prolonged HBr exposure (>10 hours) degrades the morphinan core, necessitating strict time control.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Key AdvantagesLimitations
Three-Step Alkylation30Established protocolLow yield, toxic solvents
N-Acylation-Reduction40–45Avoids alkylation reagentsPyrophoric reductants, cost
Electrochemical90–98*Green chemistry, scalableRequires specialized equipment

*Reported for analogous noroxymorphone synthesis

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for the synthesis of N-Cyclopropylmethylnorazidomorphine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition and subsequent functionalization of the azidomorphine backbone. Key parameters include temperature control (e.g., maintaining −78°C for sensitive intermediates) and pH adjustments to stabilize reactive groups. Analytical techniques like thin-layer chromatography (TLC) and HPLC should be used to monitor intermediate purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying cyclopropane ring geometry and azide group placement. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral centers in the morphinan backbone .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor binding assays (e.g., opioid receptor subtypes μ, δ, κ) using radiolabeled ligands (³H-DAMGO for μ-receptors) can quantify affinity. Functional assays like cAMP inhibition in HEK293 cells transfected with opioid receptors measure agonist/antagonist activity. Dose-response curves should be generated with at least three independent replicates to ensure reproducibility .

Advanced Research Questions

Q. How can stability studies under stress conditions (e.g., hydrolysis, oxidation) inform formulation strategies for this compound?

  • Methodological Answer : Accelerated stability testing in acidic/basic buffers (e.g., 0.1M HCl/NaOH) at 40°C identifies degradation pathways. High-performance ion chromatography (HPIC) with conductivity detection quantifies cyclopropylamine degradation products, while LC-MS/MS characterizes oxidation byproducts (e.g., N-oxide derivatives). Kinetic modeling of degradation rates informs shelf-life predictions .

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (hexane/isopropanol) separates enantiomers. Circular dichroism (CD) spectroscopy validates enantiomeric excess. Asymmetric synthesis routes using chiral catalysts (e.g., BINAP-Ru complexes) can minimize racemization during cyclopropane formation .

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with receptor binding. Molecular docking (AutoDock Vina) simulates interactions with opioid receptor crystal structures (PDB: 4DJH). Machine learning models (e.g., random forests) trained on bioactivity datasets predict novel analogs with enhanced selectivity .

Q. What experimental designs address contradictions in pharmacological data (e.g., divergent efficacy across cell lines)?

  • Methodological Answer : Use isogenic cell lines to control for genetic variability. Include positive/negative controls (e.g., naloxone for opioid receptor antagonism) in each experiment. Meta-analysis of dose-response data across studies (e.g., using PRISMA guidelines) identifies confounding variables like assay sensitivity or batch effects .

Data Analysis & Validation

Q. How should researchers validate the purity of this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Develop a validated LC-MS/MS method with isotopically labeled internal standards (e.g., this compound-d₃). Perform matrix-matched calibration curves to account for ion suppression. Precision and accuracy should meet ICH guidelines (±15% for biological samples) .

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?

  • Methodological Answer : Chou-Talalay combination index (CI) analysis quantifies synergism/antagonism. Use CompuSyn software to generate Fa-CI plots. Bootstrap resampling (1,000 iterations) assesses statistical significance of CI values <1.0 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.